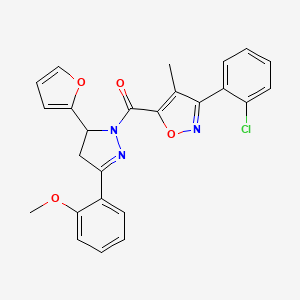

(3-(2-chlorophenyl)-4-methylisoxazol-5-yl)(5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone

Description

The compound (3-(2-chlorophenyl)-4-methylisoxazol-5-yl)(5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a hybrid heterocyclic molecule featuring an isoxazole ring linked via a methanone bridge to a 4,5-dihydropyrazole moiety. The isoxazole ring is substituted with a 2-chlorophenyl group and a methyl group, while the pyrazole ring contains a 2-methoxyphenyl substituent and a furan-2-yl group.

Properties

IUPAC Name |

[3-(2-chlorophenyl)-4-methyl-1,2-oxazol-5-yl]-[3-(furan-2-yl)-5-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20ClN3O4/c1-15-23(16-8-3-5-10-18(16)26)28-33-24(15)25(30)29-20(22-12-7-13-32-22)14-19(27-29)17-9-4-6-11-21(17)31-2/h3-13,20H,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQZOUFODGOHJLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C2=CC=CC=C2Cl)C(=O)N3C(CC(=N3)C4=CC=CC=C4OC)C5=CC=CO5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(2-chlorophenyl)-4-methylisoxazol-5-yl)(5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines an isoxazole ring and a pyrazole moiety, which are known to exhibit various biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antitumor properties.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

- Isoxazole Ring : Associated with antimicrobial and anti-inflammatory properties.

- Pyrazole Moiety : Known for its antitumor activity.

- Chlorophenyl and Furan Substituents : These groups enhance the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this one exhibit notable antimicrobial properties. For instance, isoxazole and pyrazole derivatives have been shown to be effective against various bacterial and fungal strains. The presence of halogen substituents, particularly chlorine, enhances the bioactivity of these compounds by increasing their lipophilicity and ability to penetrate microbial membranes .

| Compound | Activity | Tested Strains |

|---|---|---|

| Isoxazole Derivative | Antibacterial | Staphylococcus aureus, Escherichia coli |

| Pyrazole Derivative | Antifungal | Candida albicans |

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Isoxazoles are often investigated for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Preliminary studies indicate that derivatives of this compound may reduce inflammation in vitro by modulating signaling pathways associated with inflammatory responses .

Antitumor Activity

The antitumor potential of this compound has been evaluated through various in vitro assays. Studies have demonstrated that compounds containing both isoxazole and pyrazole rings can inhibit cancer cell proliferation. For example, a recent study reported significant cytotoxic effects against human lung cancer cell lines (A549, HCC827) with IC50 values indicating strong activity .

| Cell Line | IC50 (μM) | Assay Type |

|---|---|---|

| A549 | 6.26 ± 0.33 | MTS Assay |

| HCC827 | 6.48 ± 0.11 | MTS Assay |

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Antibacterial Efficacy : A study involving a series of isoxazole derivatives showed that specific substitutions led to enhanced antibacterial activity against resistant strains of bacteria.

- Antitumor Mechanism : Research on pyrazole-based compounds revealed their mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspases.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The target compound shares structural motifs with isostructural thiazole derivatives (e.g., compounds 4 and 5 in –3), which exhibit triclinic $ P\overline{1} $ symmetry and two independent molecules per asymmetric unit. Key comparisons include:

Key Observations :

- Halogen Influence : The 2-chlorophenyl group in the target compound mirrors the 4-chlorophenyl substituent in compound 4 , which enhances lipophilicity and may improve membrane permeability .

- Crystal Packing: Unlike compounds 4 and 5, which exhibit isostructurality despite halogen substitutions (Cl vs.

- Planarity : The pyrazole ring in compound 4 adopts near-planar conformations, whereas the furan substituent in the target compound may induce torsional strain, affecting intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.